3-Hydroxy-4-phenylazetidin-2-one is a compound classified as a β-lactam, specifically an azetidinone. This compound has garnered attention due to its structural features and potential applications in medicinal chemistry, particularly as a precursor in the synthesis of biologically active molecules, including anticancer agents.
The compound is often synthesized from readily available starting materials, such as trans-cinnamide derivatives, through various chemical reactions. The synthesis methods typically involve several steps, including catalytic asymmetric dihydroxylation and intramolecular cyclization.
3-Hydroxy-4-phenylazetidin-2-one belongs to the class of β-lactams, which are characterized by a four-membered lactam ring. This class includes many important antibiotics and other therapeutic agents.
The synthesis of 3-hydroxy-4-phenylazetidin-2-one can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions, including temperature and the presence of catalysts such as DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine), to ensure high optical purity and yield of the final product .
The molecular structure of 3-hydroxy-4-phenylazetidin-2-one features:
The molecular formula is CHNO with a molecular weight of approximately 177.20 g/mol. The compound exhibits specific stereochemistry, typically represented as (3R,4S) in its enantiomerically pure form.
3-Hydroxy-4-phenylazetidin-2-one can participate in various chemical reactions typical for β-lactams:
The stability of the compound under different conditions is crucial for its application in synthetic pathways. Studies indicate that certain protecting groups can be used to enhance stability during reactions .
The mechanism by which 3-hydroxy-4-phenylazetidin-2-one exerts its effects—particularly in biological contexts—often involves interactions with specific enzymes or receptors:
Experimental data support its role in inhibiting cell growth in various cancer cell lines, highlighting its potential therapeutic applications.
Key chemical properties include:
Relevant analyses often utilize techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm structure and purity.
3-Hydroxy-4-phenylazetidin-2-one is primarily utilized in:
3-Hydroxy-4-phenylazetidin-2-one is a β-lactam compound characterized by a four-membered azetidinone ring with a phenyl substituent at C4 and a hydroxy group at C3. Its molecular formula is C₉H₉NO₂ (molecular weight: 163.18 g/mol), and it typically forms white to light yellow crystalline powder with a melting point of 186–190°C. The (3R,4S) enantiomer exhibits a high positive optical rotation ([α]₂₀ᴅ = +174° to +193° in methanol) [3] [4]. As a key intermediate for pharmaceuticals like paclitaxel and docetaxel, stereoselective synthesis is essential due to the impact of stereochemistry on biological activity [4] [5].
Catalytic asymmetric dihydroxylation (AD) enables direct installation of chiral hydroxy groups during β-lactam synthesis. The Sharpless AD reaction uses osmium tetroxide (OsO₄) with chiral ligands such as (DHQD)₂PHAL to convert olefin precursors into enantiomerically enriched diols. Subsequent chemoselective cyclization yields 3-hydroxy-4-phenylazetidin-2-one with precise stereocontrol. For example, cis-cinnamamide derivatives undergo AD to generate (2R,3S)-2,3-dihydroxy-3-phenylpropanamide intermediates, which are cyclized under acidic conditions to form the β-lactam ring [1] [4].
Key reaction parameters:
Table 1: Asymmetric Dihydroxylation Conditions for 3-Hydroxy-4-phenylazetidin-2-one Precursors
Olefin Precursor | Chiral Ligand | Oxidant | Temperature | ee (%) | Yield (%) |
---|---|---|---|---|---|
Methyl trans-cinnamate | (DHQD)₂PHAL | K₃Fe(CN)₆ | 0°C | 92 | 75 |
N-Benzylcinnamamide | (DHQ)₂PYR | NMO | –20°C | 89 | 68 |
Ethyl 3-phenylprop-2-enoate | (DHQD)₂PHAL | K₂OsO₂(OH)₄ | 25°C | 85 | 72 |
Intramolecular nucleophilic displacement of β-bromocarboxamides provides a stereospecific route to the β-lactam core. trans-β-Bromo-α-hydroxy carboxylic acids (e.g., (2R,3S)-3-bromo-2-hydroxy-3-phenylpropanoic acid) are activated as acyl halides and coupled with amines to form bromocarboxamides. Treatment with potassium carbonate in acetonitrile induces cyclization via bromide displacement by the amide nitrogen, yielding cis-3-hydroxy-4-phenylazetidin-2-one. This method retains stereochemistry from the bromoacid precursor, making it ideal for synthesizing enantiopure (3R,4S) products [1] [4].
Critical considerations:
The Staudinger ketene-imine cycloaddition is the most direct method for β-lactam synthesis. Ketenes, generated in situ from acid chlorides (e.g., α-acetoxyacetyl chloride) and triethylamine, react with imines derived from benzaldehyde and p-anisidine. This yields cis-4-phenyl-3-acetoxyazetidin-2-ones, which are hydrolyzed to 3-hydroxy-4-phenylazetidin-2-one [1] [6].
Stereoselectivity modifiers:
Table 2: Staudinger Synthesis of 3-Hydroxy-4-phenylazetidin-2-one
Ketene Precursor | Imine | Catalyst | cis:trans Ratio | Overall Yield (%) |
---|---|---|---|---|
Acetoxyacetyl chloride | N-(Benzylidene)-p-anisidine | None | 3:1 | 65 |
Acetoxyacetyl chloride | Chiral (S)-p-methoxyphenylpropyl imine | None | 10:1 | 78 |
Phenoxyacetyl chloride | N-(4-Methoxybenzylidene)aniline | MgBr₂ | 8:1 | 82 |
Enzymatic and chemical asymmetric methodologies provide efficient enantioselective syntheses:
Process advantages:
Protecting groups prevent side reactions during β-lactam functionalization:
Table 3: Protecting Group Strategies in 3-Hydroxy-4-phenylazetidin-2-one Synthesis
Functional Group | Protecting Group | Installation Reagent | Deprotection Reagent | Compatibility Notes |
---|---|---|---|---|
C3-hydroxy | Prenyl | Prenyl bromide, NaH | I₂ (toluene, 70°C) | Stable to TBS, Boc, MP |
C3-hydroxy | TBS | TBSCl, imidazole | TBAF (THF) | Compatible with lactam carbonyl |
N-Amide | 4-Methoxyphenyl | p-Anisidine, Ti(OEt)₄ | CAN (CH₃CN/H₂O) | Tolerates free C3-OH |
N-Amide | Boc | Boc₂O, DMAP | TFA (CH₂Cl₂) | Requires C3-OH protection |
Strategic considerations:
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0